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Diazo Biotin-PEG3-Alkyne

Cat. No.: B607103
M. Wt: 795.9 g/mol
InChI Key: AIUZFZDETVBCLH-OHTDSXDOSA-N
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Description

Evolution of Bioorthogonal Chemistry in Research

A cornerstone in the development of multifunctional probes is the field of bioorthogonal chemistry. Coined in 2003, this term refers to chemical reactions that can occur within a living system without interfering with its native biochemical processes. wikipedia.orgresearchgate.net The evolution of this field has been transformative, moving from early methods that utilized unique sequences of natural amino acids to the development of reactions involving unnatural functional groups. nih.govacs.org

Key bioorthogonal reactions include the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgmdpi.com These reactions allow for the specific labeling of various biomolecules, such as proteins, glycans, lipids, and nucleic acids, that have been metabolically tagged with a bioorthogonal chemical reporter like an azide (B81097) or an alkyne. nih.govmdpi.com This two-step process, involving the introduction of a chemical reporter into a biomolecule followed by its reaction with a complementary probe, has become a fundamental strategy in chemical biology. wikipedia.org

Design Principles of Multifunctional Probes for Biomolecular Studies

The design of effective multifunctional probes is guided by several key principles. researchgate.net A primary consideration is target selectivity , ensuring that the probe interacts specifically with the biomolecule of interest. researchgate.net High affinity for the target, retained bioactivity, cell permeability, and adequate solubility are also crucial for effective target engagement in a complex biological system. researchgate.net

Furthermore, the probe's structure must be carefully considered. It often consists of distinct modules: a reactive group for target interaction, a reporter tag (like a fluorophore or an affinity handle such as biotin) for detection or purification, and a linker to connect these components. washington.edu The linker, often a polyethylene (B3416737) glycol (PEG) chain, can enhance water solubility and reduce steric hindrance. smolecule.combioglyco.com For certain applications, cleavable linkers are incorporated to allow for the release of the captured biomolecule after purification. bioglyco.comcreative-biolabs.com

Overview of Diazo Biotin-PEG3-Alkyne as a Contemporary Chemical Tool

This compound is a prime example of a contemporary multifunctional chemical probe that embodies these design principles. It integrates three key functional components: a diazo group, a biotin (B1667282) handle, and a terminal alkyne, all connected by a PEG3 spacer.

The biotin moiety provides a high-affinity handle for streptavidin, enabling the efficient enrichment and purification of labeled biomolecules. smolecule.combioglyco.com The alkyne group serves as a bioorthogonal handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for covalent attachment to azide-modified targets. bioglyco.commedchemexpress.com The PEG3 spacer enhances the water solubility of the probe and the resulting conjugate. bioglyco.comaxispharm.com Finally, the diazo group is a cleavable linker that can be broken under specific conditions, such as with sodium dithionite (B78146), allowing for the release of the captured biomolecule from the streptavidin resin. bioglyco.comcreative-biolabs.combroadpharm.com

This combination of features makes this compound a versatile tool for a range of applications in chemical biology and proteomics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H53N7O9S B607103 Diazo Biotin-PEG3-Alkyne

Properties

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZFZDETVBCLH-OHTDSXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of Diazo Biotin Peg3 Alkyne

Precursor Synthesis and Building Block Assembly

A plausible synthetic route commences with commercially available or readily synthesized building blocks. Key precursors typically include an activated biotin (B1667282) derivative (e.g., Biotin-NHS ester), a heterobifunctional PEG3 linker containing an amine and another reactive group, and a functionalized aromatic compound that will ultimately bear the diazo group and the alkyne.

One common strategy involves the initial coupling of biotin to the PEG linker. For instance, Biotin-NHS ester can be reacted with an amino-PEG3-alkyne to form a stable amide bond, yielding Biotin-PEG3-Alkyne. This intermediate is a well-established reagent in bioconjugation. biochempeg.com

Alternatively, a convergent synthesis can be employed where the diazo-precursor-alkyne moiety is synthesized separately and then coupled to a biotin-PEG fragment. For example, a precursor such as 4-aminobenzoic acid can be functionalized with an alkyne group and then coupled to a biotinylated PEG linker. acs.org

A key consideration in the assembly is the protection and deprotection of reactive functional groups to ensure chemoselectivity throughout the synthesis. For example, if the alkyne is introduced early in the synthesis, it must be stable to the conditions used for subsequent reactions, such as amide bond formation or the introduction of the diazo precursor.

The following table outlines the key building blocks and their roles in the synthesis:

Building BlockFunction
D-BiotinProvides high-affinity binding to streptavidin and avidin (B1170675).
Amino-PEG3-AlkyneA heterobifunctional linker that introduces a triethylene glycol spacer for increased hydrophilicity and a terminal alkyne for click chemistry.
Aniline (B41778) derivative (e.g., 4-aminobenzoic acid)Serves as the precursor to the diazo moiety.

Installation of the Diazo Moiety

The introduction of the diazo group is a critical step that imparts the photo-reactive properties to the final probe. This is typically achieved through the conversion of a primary aromatic amine precursor. Two primary methods for this transformation are diazotization reactions and diazo transfer methodologies.

Diazotization Reactions for Diazo Group Incorporation

Diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). spcmc.ac.in This reaction converts the amine into a diazonium salt (Ar-N₂⁺).

For the synthesis of Diazo Biotin-PEG3-Alkyne, a precursor bearing an aniline moiety would be subjected to diazotization. The resulting diazonium salt is a highly reactive species that can then be used in subsequent coupling reactions or, in some cases, stabilized. The efficiency of diazotization can be influenced by the electronic properties of the substituents on the aromatic ring. spcmc.ac.in For bioconjugation purposes, the reaction conditions must be carefully controlled to avoid degradation of other functional groups present in the molecule. acs.org Modern approaches often utilize continuous flow chemistry to enhance safety and control over the reaction. nih.gov

Diazo Transfer Methodologies for Bioconjugation Probes

An alternative and often milder method for introducing a diazo group is through a diazo transfer reaction. This involves the reaction of a primary amine with a diazo transfer reagent. A commonly used reagent for this purpose is imidazole-1-sulfonyl azide (B81097) or its salts, which are known to be effective and relatively safe for converting amines to azides under mild conditions. buyolig.com While this method directly yields an azide (N₃), subsequent chemical or photochemical activation can generate the desired diazo species or a reactive nitrene for covalent bond formation.

In the context of complex biomolecules, targeted diazo transfer has been developed. This involves tethering the diazo transfer reagent to a ligand that directs it to a specific protein binding site. nih.govacs.org For instance, a biotin-tethered diazotransfer reagent has been synthesized to selectively modify biotin-binding proteins. nih.gov This highlights the feasibility of incorporating a diazo-transfer-derived functional group into a biotinylated probe. The reaction typically proceeds in the presence of a catalyst, such as a copper(II) salt. acs.org

Integration of the PEG3 Linker

PEGylation Strategies for Hydrophilicity and Flexibility

PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a widely used strategy to improve the aqueous solubility and reduce the aggregation of biomolecules and probes. thermofisher.com The PEG3 linker in this compound, consisting of three ethylene (B1197577) glycol units, significantly enhances its water solubility, which is essential for its application in biological systems.

The flexible nature of the PEG chain also provides spatial separation between the biotin and the reactive diazo-alkyne end. This separation minimizes potential steric hindrance, allowing both the biotin to bind effectively to streptavidin and the alkyne and diazo groups to be accessible for their respective reactions. PEGylation can be achieved by reacting a PEG derivative with a reactive functional group on the biotin or the diazo-alkyne precursor, often through amide bond formation. mdpi.com

Linker Length and Stereochemical Considerations in Probe Design

The length of the PEG linker is a critical design parameter. A longer spacer arm can improve the accessibility of the biotin for binding to avidin or streptavidin, potentially enhancing detection sensitivity. thermofisher.com The EZ-Link™ Psoralen-PEG3-Biotin is an example of a commercially available probe where a PEG3 linker is utilized. rsc.org The choice of a PEG3 linker represents a balance between providing sufficient spacing and maintaining a relatively compact molecular size.

Stereochemistry is another important consideration, primarily related to the biotin moiety. D-Biotin is the biologically active enantiomer that binds with high affinity to avidin and streptavidin. Therefore, the synthesis must start with or selectively produce the D-isomer of biotin to ensure the functionality of the probe. nih.gov The stereocenters of biotin are generally stable under the reaction conditions used for the synthesis of this compound.

Introduction of the Terminal Alkyne Functionality

The terminal alkyne group is a critical component of this compound, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.commedchemexpress.com This "click chemistry" reaction is known for its high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of the biotin probe to azide-modified biomolecules in complex biological environments. synvenio.comborenpharm.comwindows.net

The synthesis of alkyne-functionalized PEG linkers often begins with a precursor such as propargyl alcohol (containing a terminal alkyne) which can act as an initiator for the ring-opening polymerization of ethylene oxide. nih.govaxispharm.com This process allows for the controlled growth of the PEG chain to a desired length, in this case, a PEG3 linker. The terminal alkyne group is preserved throughout this process and is available for subsequent conjugation reactions. axispharm.com Alternatively, a pre-formed PEG linker with a terminal hydroxyl group can be reacted with a molecule containing an alkyne and a reactive group, such as a carboxylic acid or an activated ester, to introduce the alkyne functionality. nih.gov

The presence of the terminal alkyne allows for versatile applications, including the functionalization of surfaces and the creation of complex bioconjugates. axispharm.comresearchgate.net The reaction of the alkyne with an azide-containing molecule results in the formation of a stable triazole linkage.

Biotin Conjugation and Derivatization Approaches

Biotin is incorporated into the this compound molecule to serve as a high-affinity tag for streptavidin or avidin proteins. broadpharm.comcreativepegworks.com The conjugation of biotin to the PEG linker is typically achieved through the formation of a stable amide bond. creativepegworks.combiochempeg.com This involves reacting the carboxylic acid group of biotin with an amine-terminated PEG linker. To facilitate this reaction, the carboxylic acid of biotin is often activated, for example, as an N-hydroxysuccinimide (NHS) ester.

Derivatization of the core this compound structure can be achieved by modifying the biotin, the PEG linker, or by introducing different functionalities alongside the alkyne. For instance, multi-arm PEG structures can be synthesized with a defined ratio of biotin and alkyne groups, allowing for the creation of heterobifunctional crosslinkers. creativepegworks.com

Synthetic Adaptations for Isotopic Labeling

Isotopic labeling of biotin-containing probes is a valuable strategy in quantitative proteomics and other analytical applications. acs.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into specific components of the molecule.

One common approach is to use isotopically labeled starting materials in the synthesis. For example, isotopically labeled biotin or labeled precursors for the PEG linker can be employed. The synthesis of biotin itself can be adapted to include isotopes, which would then be carried through the subsequent conjugation steps.

Another strategy involves the enzymatic incorporation of labeled nucleotides during the synthesis of nucleic acid probes, which can then be biotinylated. thermofisher.com While this is an indirect method, it highlights the principle of incorporating isotopes at an early stage. For direct chemical synthesis, specific building blocks of the this compound molecule would be synthesized with isotopic labels. For instance, the ethylene oxide used for the PEG chain formation could be isotopically enriched. The introduction of isotopes allows for the differentiation of labeled and unlabeled molecules in mass spectrometry-based analyses, facilitating quantitative studies. acs.org The development of nonradioactive labeling methods, including those with biotin, has provided safer and more stable alternatives to traditional radiolabeling. thermofisher.comresearchgate.net

Functional Principles and Reactivity of Diazo Biotin Peg3 Alkyne

Photochemical Activation and Reactivity of the Diazo Moiety

The diazo group is a versatile functional group in organic synthesis, primarily serving as a precursor to carbenes upon thermal or photochemical decomposition. wikipedia.orgmdpi.com In the context of Diazo Biotin-PEG3-Alkyne, photochemical activation is the preferred method as it allows for precise temporal and spatial control over the generation of the reactive species. libretexts.orgmdpi.com

Upon irradiation with light of an appropriate wavelength, the diazo group of this compound absorbs energy, leading to the cleavage of the carbon-nitrogen bond and the extrusion of dinitrogen (N₂), a thermodynamically favorable process. u-tokyo.ac.jpnih.gov This decomposition results in the formation of a highly reactive carbene intermediate. numberanalytics.combritannica.com

Carbenes are neutral, divalent carbon species with two non-bonding electrons. The spin state of the carbene, either singlet or triplet, influences its subsequent reactivity. nih.gov The generated carbene can undergo several rapid reactions within a biological milieu, including:

Insertion Reactions: Carbenes can readily insert into various single bonds, such as C-H, O-H, and N-H bonds, which are abundant in biological molecules like proteins and nucleic acids. This property allows for the covalent labeling of nearby molecules at the site of carbene generation.

Cycloaddition Reactions: Carbenes can react with double bonds, for instance in the side chains of certain amino acids or in lipids, to form cyclopropane (B1198618) rings. mdpi.com

The general pathways for carbene generation and subsequent reactions are summarized below:

Step Description Key Reactive Species
1. Photoactivation The diazo compound absorbs light energy.Excited-state diazo compound
2. Dinitrogen Extrusion The excited molecule releases a stable nitrogen gas molecule.Carbene
3. Reactive Pathways The carbene intermediate rapidly reacts with its surroundings.Insertion products, cycloaddition adducts

This table provides a simplified overview of the photochemical activation of diazo compounds.

A significant reaction pathway for carbenes generated from α-diazocarbonyl compounds is the Wolff rearrangement. wikipedia.orglibretexts.org In this rearrangement, the carbene undergoes a 1,2-rearrangement to form a ketene (B1206846) intermediate. wikipedia.orglibretexts.org This ketene is highly electrophilic and can be readily trapped by nucleophiles present in the cellular environment.

In an aqueous biological context, the primary nucleophile is water, which would react with the ketene to form a carboxylic acid derivative. Other biological nucleophiles, such as the amine groups on proteins or the hydroxyl groups on sugars, can also react with the ketene to form amides and esters, respectively. wikipedia.org The Wolff rearrangement is a concerted process that occurs with the retention of stereochemistry of the migrating group. pku.edu.cn

The potential reaction pathways following Wolff rearrangement in a biological setting are outlined below:

Intermediate Nucleophile Resulting Product
KeteneWaterCarboxylic acid derivative
KeteneAmine (e.g., from a protein)Amide
KeteneHydroxyl (e.g., from a sugar)Ester

This table illustrates the reactivity of the ketene intermediate formed via the Wolff rearrangement with common biological nucleophiles.

While photochemical activation is the primary mode of reactivity for the diazo group in this context, diazo compounds can also participate in reactions without light induction. One notable example is the 1,3-dipolar cycloaddition, where the diazo compound can react with certain dipolarophiles. wikipedia.org However, in the context of typical biological systems, this reactivity is generally less significant than the photo-induced carbene chemistry. Diazo compounds can also be activated by certain transition metals to form metal carbenoids, which exhibit similar reactivity to free carbenes, often with enhanced selectivity. u-tokyo.ac.jpresearchgate.net

Wolff Rearrangement and Subsequent Reactivity in Biological Contexts

Bioorthogonal Reactivity of the Alkyne Moiety

The terminal alkyne group of this compound provides a bioorthogonal handle for "click chemistry." This type of chemistry involves reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions without interfering with native biochemical processes.

The most prominent reaction of terminal alkynes in bioorthogonal chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted triazole ring. organic-chemistry.orgnih.gov The reaction is characterized by its high rate, specificity, and yield. organic-chemistry.org

The mechanism of CuAAC is thought to involve the following key steps:

Formation of a Copper-Acetylide: The copper(I) catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. nih.govnih.gov

Coordination of the Azide: The azide then coordinates to the copper center. nih.gov

Cycloaddition and Ring Formation: A stepwise process involving a six-membered copper metallacycle leads to the formation of the triazole ring. organic-chemistry.org

Release of the Product and Catalyst Regeneration: The triazole product is released, and the copper(I) catalyst is regenerated to participate in another catalytic cycle.

CuAAC is widely used to attach this compound to biomolecules that have been metabolically or synthetically functionalized with an azide group. nih.govnih.gov

An alternative to the copper-catalyzed reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. rsc.org SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which has significant ring strain. nih.gov This inherent strain is released upon cycloaddition with an azide, providing the thermodynamic driving force for the reaction.

While this compound itself contains a terminal, not a strained, alkyne, it is important to understand the SPAAC mechanism as it represents a key bioorthogonal strategy. In a typical SPAAC application, a biomolecule would be tagged with a strained alkyne, which would then react with an azide-modified probe. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a stable triazole adduct. nih.gov The rate of SPAAC can be enhanced by modifying the cyclooctyne ring with electron-withdrawing groups. nih.gov

Chemoselectivity in Multifunctional Reaction Systems

A cornerstone of modern bioconjugation is the ability to perform reactions with high chemoselectivity, meaning a reagent reacts with one functional group in the presence of many others. The terminal alkyne group of this compound participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of a "click chemistry" reaction. aurigeneservices.com This reaction is renowned for its high efficiency, selectivity, and biocompatibility, as both azides and alkynes are largely absent in biological systems, thus minimizing side reactions with endogenous molecules. aurigeneservices.comuni-muenchen.de

The CuAAC reaction is remarkably tolerant of a wide array of other functional groups, proceeding efficiently in aqueous solutions and across a broad pH range (typically 4 to 12). aurigeneservices.comacs.org This robustness allows for the specific labeling of azide-modified biomolecules within complex cellular lysates or even in living organisms without interfering with other reactive moieties like amines, carboxylic acids, or thiols. aurigeneservices.comacs.org The reaction's rate is significantly accelerated by the copper(I) catalyst, by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, enabling rapid labeling at or below room temperature. nih.gov This high degree of chemoselectivity ensures that the this compound probe is precisely attached to the intended azide-tagged target. aurigeneservices.com

Feature of CuAACSignificance for Chemoselectivity
Bioorthogonal Reactants Alkyne and azide groups are largely absent in native biological systems, preventing off-target reactions.
High Reaction Rate The copper-catalyzed reaction is extremely fast, outcompeting potential side reactions.
Mild Reaction Conditions The reaction proceeds in aqueous buffers at physiological pH and temperature, preserving the integrity of biomolecules.
Functional Group Tolerance The reaction is compatible with a wide range of other functional groups commonly found in biological molecules.

High-Affinity Biotin-Streptavidin Interaction Dynamics

The biotin (B1667282) component of the probe serves as a powerful handle for the affinity-based purification of labeled biomolecules. Biotin exhibits an exceptionally strong and specific non-covalent interaction with the protein streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.comrsc.org This bond is one of the strongest known non-covalent interactions in nature, forming rapidly and remaining stable under a wide range of pH, temperature, and denaturing conditions. thermofisher.comthermofisher.com

This high-affinity interaction allows for the efficient capture of biotinylated molecules onto streptavidin-immobilized supports, such as magnetic beads or chromatography resins, effectively isolating them from complex mixtures. thermofisher.com The tetrameric structure of streptavidin, with four biotin-binding sites, further enhances the avidity of the interaction, ensuring robust and efficient purification. nih.gov

While the strength of the biotin-streptavidin interaction is advantageous for capture, it can pose a challenge for the subsequent release of the purified molecules. nih.gov This is where the cleavable nature of the this compound probe becomes crucial. The ability to sever the connection between the biotin and the captured molecule allows for its gentle elution without disrupting the strong biotin-streptavidin complex, preserving the integrity of the isolated biomolecule for downstream analysis. thermofisher.comthermofisher.com The dynamics of this interaction, particularly the extremely slow off-rate, underscore the necessity of a cleavable linker for the recovery of captured species. researchgate.net

Role of the Polyethylene (B3416737) Glycol (PEG) Linker in Biological Systems

Modulation of Probe Solubility and Biocompatibility

Polyethylene glycol is well-known for its hydrophilic and biocompatible properties. thermofisher.com The inclusion of the PEG3 linker in the probe's structure enhances its water solubility, which is a crucial attribute for a reagent intended for use in aqueous biological systems. thermofisher.comlumiprobe.com This improved solubility prevents aggregation of the probe itself and of the biomolecules to which it is conjugated. thermofisher.com Furthermore, PEG linkers are generally considered non-toxic and have low immunogenicity, making them suitable for applications in cellular and in vivo studies. rsc.org

Reduction of Non-Specific Interactions and Steric Hindrance

A significant challenge in affinity purification is the non-specific binding of unwanted proteins to the probe or the affinity matrix, which can lead to high background and false-positive results. The hydrophilic and flexible nature of the PEG linker creates a hydrated shell around the probe, which helps to minimize non-specific hydrophobic and electrostatic interactions with other proteins. nih.govmdpi.com Studies have shown that surfaces coated with PEG-containing molecules exhibit significantly reduced non-specific protein adsorption. mdpi.com

The PEG3 linker also provides a spacer arm that physically separates the biotin moiety from the conjugated biomolecule. This separation reduces steric hindrance, allowing the biotin to bind more efficiently to the deep binding pocket of streptavidin. lumiprobe.com

Spatial Separation of Functional Units

The PEG3 linker provides a defined spatial separation between the reactive alkyne group and the biotin handle. This separation is important for ensuring that each functional unit can operate without interfering with the other. For instance, the bulky streptavidin protein bound to the biotin will not sterically impede the "click" reaction at the alkyne terminus. This spatial arrangement is also beneficial in techniques like Förster Resonance Energy Transfer (FRET), where a defined distance between two fluorophores is critical. While not a direct application of this specific probe, the principle of using PEG linkers to control intramolecular distances is well-established in the design of FRET-based biosensors. lmu.delmu.de

Mechanism of Cleavage for Diazo-Based Probes

The diazo group (-N=N-) incorporated into the aromatic backbone of the probe is the key to its cleavability. This azo bond can be selectively cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄). rsc.orgquora.com The reductive cleavage of the azo bond breaks the linker, releasing the captured biomolecule from the streptavidin-bound biotin. quora.comjchemrev.com

The mechanism involves a two-electron reduction of the azo group, which proceeds through a hydrazobenzene (B1673438) intermediate. rsc.org This intermediate is then further reduced and cleaved, resulting in the formation of two primary aromatic amines. rsc.orgjchemrev.com This cleavage is efficient and occurs under conditions that are generally compatible with the stability of proteins and other biomolecules, ensuring that the released targets are intact and suitable for subsequent analysis, such as mass spectrometry. rsc.org

Reductive Cleavage Strategies (e.g., Sodium Dithionite)

A key feature of this compound is its cleavable linker, which allows for the release of biotinylated molecules after their capture by streptavidin. creative-biolabs.com The diazo group within the molecule forms an azobenzene (B91143) linkage that can be cleaved under mild reductive conditions. acs.orgresearchgate.net

Sodium dithionite (Na₂S₂O₄) is a commonly used and effective reducing agent for this purpose. creative-biolabs.combroadpharm.comorganic-chemistry.org The addition of sodium dithionite triggers the rapid and quantitative cleavage of the azobenzene bond. acs.orgbiorxiv.org This process is often visually indicated by the immediate disappearance of the characteristic orange color of the azo-linker. acs.org The reduction of the azo group results in the formation of two aniline (B41778) compounds, effectively releasing the captured biomolecule from the biotin-streptavidin complex. acs.orgresearchgate.net

Research has demonstrated the efficacy of this cleavage strategy. For instance, studies involving model protein conjugates have shown that treatment with sodium dithionite leads to the disappearance of the PEGylated conjugate and the reappearance of the free protein, with no residual tag left on the molecule. ethz.ch This clean cleavage is crucial for the accurate downstream analysis of the released biomolecules. The reaction is typically carried out in an aqueous buffer at or near neutral pH. acs.orgresearchgate.net

Key Findings on Reductive Cleavage:

Reducing AgentTypical ConditionsOutcomeReference
Sodium DithioniteAqueous buffer (e.g., PBS), pH ~7, Room TemperatureRapid and quantitative cleavage of the azo bond acs.orgresearchgate.net
Sodium Dithionite50 mM in bufferLoss of fluorescent signal after treatment, indicating removal of the tag researchgate.net

Design Considerations for Mild Release of Bioconjugates

The ability to release captured biomolecules under mild conditions is a critical advantage in bioconjugation and proteomics, as it helps to preserve the biological activity and structural integrity of the target molecules. thermofisher.com Harsh elution methods, such as using high concentrations of denaturants like 8M guanidine-HCl, can damage both the affinity resin and the protein of interest. thermofisher.com Cleavable linkers, like the diazo-based linker in this compound, are designed to overcome this limitation. thermofisher.comrsc.org

Several factors are important in the design of linkers for mild release:

Cleavage Chemistry: The choice of the cleavable moiety is paramount. The diazo group in this compound is advantageous because its cleavage with sodium dithionite is highly efficient and occurs under biologically compatible conditions. creative-biolabs.comacs.org Other cleavable functionalities include disulfide bonds (cleaved by reducing agents like DTT), acid-labile groups (cleaved at low pH), and enzyme-specific sequences (cleaved by proteases). thermofisher.comnih.govoup.com

Linker Stability: The linker must be stable enough to withstand the conditions of labeling and capture to prevent premature release of the payload. rsc.org The azobenzene linker is generally stable under typical biological conditions until a specific reducing agent is introduced. ethz.ch

Spacer Arm: The polyethylene glycol (PEG) spacer in this compound serves multiple purposes. It enhances the water solubility of the entire molecule and reduces steric hindrance, making the biotin and alkyne groups more accessible for binding and reaction, respectively. creative-biolabs.combroadpharm.comsmolecule.com The length and nature of the spacer can influence the efficiency of both the conjugation and the subsequent cleavage. thermofisher.com

Traceless Release: Ideally, cleavage of the linker should not leave a significant chemical remnant on the released biomolecule, which could interfere with subsequent analyses or biological function. oup.com The reductive cleavage of the azobenzene linker is considered "traceless" in the sense that it regenerates a native-like functional group (an amine) on the aromatic ring previously part of the linker. acs.orgethz.ch

The design of this compound thoughtfully incorporates these principles, making it a valuable tool for applications requiring the specific isolation and subsequent functional analysis of target biomolecules.

Photoaffinity Labeling (PAL) for Target Engagement and Identification

Photoaffinity labeling (PAL) is a robust technique for identifying the direct binding partners of small molecules or other ligands within a complex biological milieu. nih.gov The process relies on a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive species capable of covalently crosslinking to interacting biomolecules. nih.govmdpi.com this compound is specifically designed for this purpose, incorporating a diazirine moiety as the photolabile group.

Diazirines are favored for PAL due to their small size, which minimizes perturbation of the parent molecule's bioactivity, and their efficient activation with long-wave UV light (typically 350-380 nm), which reduces the potential for photodamage to biological samples. mdpi.comthermofisher.com Upon photoactivation, the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate. thermofisher.comaxispharm.com This carbene has a very short half-life, ensuring that crosslinking is restricted to molecules in close proximity to the probe's binding site, thereby enhancing the specificity of target labeling. mdpi.comnih.gov

In Vitro and In-Cell Photo-Crosslinking Techniques

The application of this compound spans both simplified in vitro systems and complex intracellular environments. In vitro, the probe can be incubated with purified proteins or complex protein mixtures, such as cell lysates or subcellular fractions, to identify binding partners. nih.gov This controlled environment allows for the optimization of experimental parameters, including probe concentration and UV irradiation time.

More powerfully, the cell-permeable nature of many small molecule probes allows for in-cell photo-crosslinking. In this approach, living cells are incubated with the this compound-tagged compound, allowing it to engage its cellular targets in their native context. nih.gov Subsequent UV irradiation of the intact cells covalently captures these interactions. nih.gov This in-cell approach provides a more physiologically relevant snapshot of protein engagement, as it preserves the cellular architecture and the presence of relevant post-translational modifications and endogenous cofactors. For example, diazirine-modified probes have been successfully used to capture protein-protein interactions and identify targets of bioactive small molecules directly within living cells. nih.govnih.gov

Strategies for Covalent Probe-Target Adduct Formation

The formation of a covalent bond between the probe and its target is the cornerstone of PAL. The carbene generated from the diazirine moiety of this compound is highly reactive and can insert into various chemical bonds present in proteins, including C-H, O-H, and N-H bonds. mdpi.comresearchgate.net This broad reactivity profile increases the probability of successful crosslinking to the target protein, irrespective of the specific amino acid residues at the binding interface. nih.gov

The efficiency of covalent adduct formation can be influenced by several factors. The design of the probe itself, including the linker connecting the diazirine to the ligand, is critical to position the reactive group optimally within the binding site. frontiersin.org The pH of the environment can also play a role, as studies have shown that alkyl diazirines can exhibit preferential labeling of acidic amino acids.

FeatureDescriptionReference
Photoreactive Group Diazirine thermofisher.com
Reactive Intermediate Carbene mdpi.comaxispharm.com
Activation Wavelength 350-380 nm UV light mdpi.comthermofisher.com
Reaction Type Insertion into C-H, O-H, N-H bonds mdpi.comresearchgate.net
Key Advantage Small size and high reactivity with a short half-life, minimizing non-specific labeling. mdpi.comnih.gov

Integration with Quantitative Chemoproteomics for Unbiased Target Deconvolution

Following photo-crosslinking, the identification of labeled proteins is the next critical step. The biotin component of this compound allows for the affinity purification of the probe-protein adducts using streptavidin-coated beads. researchgate.net After enrichment, the captured proteins are typically digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify the protein targets.

Modern quantitative proteomic strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or label-free quantification, can be integrated with PAL to provide a more robust and unbiased deconvolution of specific targets. rsc.orgrockefeller.edu These methods allow for the direct comparison of proteins captured by the active probe versus a negative control probe or a competition experiment where the binding of the probe is blocked by an excess of the untagged parent molecule. rsc.orgresearchgate.net This quantitative comparison helps to distinguish true binding partners from non-specifically enriched proteins. For instance, a quantitative chemoproteomic analysis can reveal proteins that are significantly enriched in the probe-treated sample compared to the control, thus identifying them as high-confidence targets. researchgate.netacs.org

Bioorthogonal Conjugation Techniques in Complex Biological Matrices

A key feature of this compound is its terminal alkyne group, which enables a second layer of chemical manipulation through bioorthogonal conjugation. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org

Post-Labeling Strategies for Reporter Tag Attachment

The alkyne handle on the probe allows for the attachment of various reporter tags after the initial photo-crosslinking and cell lysis steps. The most common bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". nih.govacs.org This reaction is highly specific, efficient, and can be performed in complex biological lysates. acs.org

This post-labeling strategy offers a significant advantage over using probes where a bulky reporter group (like a fluorophore) is pre-installed. nih.gov Bulky modifications can sometimes interfere with the binding of the probe to its target protein. By using the small alkyne tag for the initial labeling event, the biological interaction is more likely to be preserved. Subsequently, an azide-containing reporter molecule, such as a fluorescent dye (e.g., rhodamine-azide) or an affinity tag, can be "clicked" onto the alkyne-modified proteins for visualization or enrichment. rsc.orgnih.gov It has been noted that using an alkyne-probe with an azide-tag generally results in lower background labeling compared to the reverse orientation. nih.gov

Bioorthogonal ReactionReactantsKey FeaturesReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Azide, Copper(I) catalystHigh efficiency, high specificity, widely used for post-labeling. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cyclooctyne, AzideCopper-free, suitable for live-cell applications, but the alkyne on this probe is not strained. rsc.org

Orthogonality with Endogenous Cellular Processes

The terminal alkyne group is an ideal bioorthogonal handle because it is virtually absent from most biological systems. wikipedia.orgresearchgate.net This inertness ensures that the alkyne-tagged probe does not react non-specifically with other cellular components, thereby minimizing background signal and potential toxicity. wikipedia.org The azide group, its reaction partner in CuAAC, is also bioorthogonal for the same reason. wikipedia.org

The orthogonality of the alkyne-azide ligation allows for clean and specific labeling in complex environments like cell lysates. mdpi.com This specificity is crucial for the accurate detection and identification of low-abundance protein targets. While the standard CuAAC reaction uses a copper catalyst that can be toxic to living cells, this is not a concern for post-labeling strategies performed on cell lysates. wikipedia.org For applications requiring live-cell labeling, copper-free click chemistry variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have been developed, although these require a strained alkyne, which is not present in this compound. rsc.org The primary utility of the alkyne in this specific probe is for robust and specific post-lysis conjugation. medchemexpress.com

Affinity-Based Enrichment and Purification Methodologies

The high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications, including the purification of biotinylated molecules. beilstein-journals.org this compound incorporates a biotin tag, allowing for the efficient capture of biomolecules that have been labeled via the alkyne group through click chemistry. smolecule.com

Streptavidin/Avidin (B1170675) Capture for Bioconjugate Isolation

Once a target biomolecule is labeled with this compound, the biotin handle serves as an anchor for affinity purification. Streptavidin or avidin, proteins with an exceptionally strong and specific affinity for biotin, are typically immobilized on solid supports such as magnetic beads or agarose (B213101) resin. beilstein-journals.org When the cell lysate or protein mixture containing the biotinylated target is incubated with these streptavidin-conjugated beads, the biotinylated molecules are selectively captured. beilstein-journals.orgnih.gov

This capture process is highly efficient due to the robust nature of the biotin-streptavidin interaction. chemicell.com The polyethylene glycol (PEG) spacer in the this compound molecule enhances the solubility of the labeled biomolecule in aqueous environments and reduces steric hindrance, further facilitating the binding of biotin to the immobilized streptavidin. broadpharm.comaxispharm.com This methodology allows for the effective isolation of target biomolecules from complex biological mixtures, a critical step for subsequent analysis. smolecule.com

Elution and Release Protocols for Downstream Analysis

The remarkable stability of the biotin-streptavidin complex presents a challenge for the recovery of the captured biomolecules. nih.gov Harsh denaturing conditions are often required to break this interaction, which can be incompatible with downstream analytical techniques or may denature the target molecule irreversibly. nih.govchemicell.comnih.gov

The diazo group in this compound offers a significant advantage by providing a cleavable linker. This allows for the release of the captured biomolecule from the biotin tag under specific chemical conditions. Treatment with sodium dithionite (Na2S2O4) cleaves the diazo bond, releasing the target molecule from the streptavidin-bound biotin. smolecule.combroadpharm.com This mild cleavage strategy preserves the integrity of the eluted biomolecule, making it suitable for further analysis by methods such as mass spectrometry or Western blotting. smolecule.com

Alternative elution strategies for non-cleavable biotin tags have also been explored. One common method involves competitive elution using an excess of free biotin, often in combination with heat and detergents. nih.govnih.gov The optimal concentrations of detergents like SDS and IGEPAL-CA630 in the lysis and elution buffers are critical for the effectiveness of this approach. nih.govnih.gov Other methods employ denaturing elution buffers containing agents like guanidine (B92328) hydrochloride or solvents at low pH. researchgate.net However, these harsh conditions can be detrimental to the protein of interest. researchgate.net The development of engineered avidins with reversible biotin-binding capabilities, such as Tamavidin 2-REV, also provides a milder alternative for elution. nih.govacs.org

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) has become an indispensable tool in proteomics for the identification and quantification of proteins and their modifications. univr.it In the context of studies utilizing this compound, MS is the primary method for analyzing the enriched and eluted biomolecules.

Peptide-Centric and Protein-Centric Analysis Workflows

Following the enrichment of biotinylated biomolecules, two main proteomics workflows can be employed for MS analysis: protein-centric and peptide-centric. nih.gov

In a protein-centric approach, the enriched proteins are eluted from the streptavidin beads before being digested into peptides, typically using an enzyme like trypsin. This method is advantageous for identifying a larger number of proteins and unique peptides per protein, which increases the confidence of protein identification and quantification. nih.gov However, it can also lead to the identification of non-specifically bound proteins that are co-eluted.

The choice between these workflows depends on the specific research question. If the goal is to identify the broadest possible range of interacting proteins, a protein-centric approach may be preferred. If the precise identification of labeling sites is paramount, a peptide-centric workflow is more appropriate. researchgate.net

Table 2: Comparison of Proteomics Workflows for Biotinylated Samples

WorkflowDescriptionAdvantagesDisadvantages
Protein-Centric Proteins are eluted from beads and then digested into peptides.Identifies more proteins and unique peptides per protein. nih.govHigher potential for identifying non-specific binders.
Peptide-Centric Proteins are digested while still bound to beads, followed by elution of biotinylated peptides.Higher purity of labeled peptides; direct identification of modification sites. acs.orgMay identify fewer proteins overall. nih.gov

Identification of Crosslinked Sites and Post-Translational Modifications

This compound and similar biotinylated probes are powerful tools for studying protein-protein interactions through chemical cross-linking and for identifying post-translational modifications (PTMs).

In chemical cross-linking experiments, a cross-linking reagent is used to covalently link interacting proteins. If the cross-linker contains a biotin tag, the cross-linked protein complexes can be enriched using streptavidin affinity chromatography. nih.gov Subsequent MS analysis of the enriched and digested peptides allows for the identification of the cross-linked peptides and, consequently, the specific amino acid residues involved in the protein-protein interaction. nih.govresearchgate.net The use of isotopically coded and cleavable cross-linkers further simplifies the analysis of the complex MS/MS spectra generated from cross-linked peptides. nih.gov

The alkyne group of this compound allows for its use in "click chemistry" reactions to tag biomolecules that have been metabolically or enzymatically labeled with an azide-containing precursor. thermofisher.comnih.gov This strategy is widely used to study various PTMs, such as glycosylation or phosphorylation. univr.itnih.gov For example, cells can be cultured with an azide-modified sugar, which is incorporated into glycoproteins. thermofisher.com After cell lysis, the azide-labeled glycoproteins can be reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. thermofisher.com The resulting biotinylated glycoproteins can then be enriched and analyzed by MS to identify the specific sites of glycosylation. univr.it This bioorthogonal labeling approach allows for the specific and sensitive detection of PTMs in complex biological samples. univr.it

Quantitative Proteomics Approaches (e.g., SILAC, TMT, iTRAQ)

The integration of this compound with sophisticated quantitative proteomics workflows has significantly advanced the ability to study protein dynamics, interactions, and post-translational modifications with high precision. The unique features of this reagent—a terminal alkyne for bioorthogonal ligation, a PEG3 spacer for enhanced solubility, a biotin handle for affinity purification, and a chemically cleavable diazo linker—make it an exceptional tool for mass spectrometry-based quantitative analysis. broadpharm.commedchemexpress.com

The general principle involves the metabolic or chemical labeling of a target protein population with an azide-modified substrate. Subsequently, the this compound is "clicked" onto these azide-tagged biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com Following cell lysis, the biotinylated proteins are captured on streptavidin-coated beads. The crucial step for quantitative proteomics is the mild and specific cleavage of the diazo linker using sodium dithionite, which releases the captured proteins or peptides for mass spectrometric analysis. broadpharm.comnih.gov This elution process is highly efficient and avoids the harsh conditions required to dissociate the strong biotin-streptavidin interaction, which can lead to sample loss and non-specific binding. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be synergistically combined with this compound to compare protein populations between different cellular states. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (e.g., ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-arginine) amino acids. After differential treatment and labeling with an azide-modified probe, the lysates are combined, and proteins are tagged with this compound, enriched, and eluted. The relative quantification of identified peptides is then determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer.

Tandem Mass Tag (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are powerful multiplexing techniques that are highly compatible with workflows using this compound. biorxiv.orgchemrxiv.org In this approach, after protein enrichment with the biotin probe and on-bead digestion to peptides, the resulting peptides from different samples (up to 18-plex with TMTpro) are labeled with distinct isobaric tags. These tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses. This allows for the simultaneous identification and quantification of peptides from multiple samples in a single LC-MS/MS run, significantly increasing throughput and quantitative accuracy. chemrxiv.org The combination of a cleavable biotin linker like a diazo-containing probe with TMT labeling has been shown to enhance the identification of modified peptides by nearly three-fold in some studies. chemrxiv.org

A representative workflow integrating this compound with TMT labeling is outlined below:

StepDescriptionPurpose
1. Metabolic/Chemical LabelingCells are treated with an azide-containing metabolic precursor or a chemical probe.To introduce an azide handle onto the proteins of interest.
2. Cell Lysis & Click ReactionCells are lysed, and this compound is attached to azide-labeled proteins via CuAAC.To biotinylate the target protein population for enrichment.
3. Protein EnrichmentThe biotinylated proteins are captured using streptavidin-coated magnetic beads.To isolate the target proteins from the complex cellular lysate.
4. On-Bead DigestionThe captured proteins are digested into peptides while still bound to the beads.To prepare the sample for peptide-level analysis.
5. Isobaric Tagging (TMT/iTRAQ)Peptides from different experimental conditions are labeled with respective isobaric tags.To enable multiplexed relative quantification.
6. Sample Pooling & Diazo CleavageAll labeled peptide samples are pooled, and the diazo linker is cleaved with sodium dithionite to release the peptides.To prepare a single sample for analysis and enable efficient elution.
7. LC-MS/MS AnalysisThe released peptides are analyzed by liquid chromatography-tandem mass spectrometry.To identify and quantify the peptides based on their fragmentation patterns and reporter ion intensities.

This integrated approach provides a robust platform for high-throughput, quantitative analysis of protein subpopulations, enabling detailed studies of cellular processes.

Integration with Imaging Modalities

The application of this compound extends beyond proteomics into the realm of advanced cellular imaging. Its bioorthogonal alkyne handle allows for its conjugation to azide-modified fluorophores, enabling the visualization of labeled biomolecules within fixed or living cells. This is particularly powerful when combined with super-resolution microscopy techniques, which overcome the diffraction limit of light to visualize cellular structures at the nanoscale.

The general strategy involves the same initial labeling and click chemistry steps as in proteomics. However, instead of being conjugated to biotin for enrichment, the azide-modified target molecule is reacted with an alkyne-functionalized fluorescent probe. Alternatively, this compound can be used in a two-step labeling process where the biotin moiety is subsequently targeted by a fluorescently-labeled streptavidin. The cleavable nature of the diazo linker can also be exploited for dynamic imaging studies, allowing for the controlled release of the fluorescent signal.

The integration with super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) is particularly noteworthy. These methods rely on the precise photoswitching of fluorophores to achieve sub-diffraction resolution. Bioorthogonal probes, like those that can be constructed using an alkyne functionality, are ideal for these applications because they provide highly specific labeling with minimal background, which is crucial for the clarity of super-resolution images.

The use of fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with their target, is a key advancement in this area. An alkyne-bearing fluorophore, when used in conjunction with an azide-labeled protein, can be designed to be "dark" until the click reaction occurs, at which point it becomes brightly fluorescent. This "turn-on" mechanism dramatically improves the signal-to-noise ratio, a critical factor for high-quality imaging.

The table below summarizes the potential integration of this compound with various imaging modalities:

Imaging ModalityPrinciple of IntegrationAdvantages
Confocal Fluorescence Microscopy An azide-labeled target is reacted with an alkyne-fluorophore. The resulting labeled protein is visualized.Provides 3D optical sectioning and specific localization of target proteins within the cell.
Super-Resolution Microscopy (STED, STORM, etc.) The alkyne group allows for the attachment of specialized photo-switchable or bright, photostable fluorophores required for these techniques.Enables visualization of protein localization and interactions at the nanoscale, beyond the diffraction limit of light.
Fluorogenic Probe Imaging An alkyne-functionalized fluorogenic dye is used, which becomes fluorescent only after the click reaction with an azide-labeled protein.Minimizes background fluorescence from unbound probes, leading to a high signal-to-noise ratio, ideal for live-cell imaging without washing steps.
Correlative Light-Electron Microscopy (CLEM) The biotin handle can be targeted with streptavidin-conjugated gold nanoparticles after fluorescent imaging, allowing the same sample to be analyzed by electron microscopy.Enables the correlation of protein localization data from fluorescence microscopy with ultrastructural details from electron microscopy.

These advanced imaging applications, powered by the versatility of bioorthogonal chemistry embodied in reagents like this compound, are providing unprecedented insights into the spatial and temporal organization of proteins within the complex cellular environment.

Conclusion

Diazo Biotin-PEG3-Alkyne stands as a testament to the ingenuity of modern chemical biology. Its multifunctional design, incorporating a bioorthogonal reactive group, a high-affinity purification handle, a solubility-enhancing linker, and a cleavable element, provides researchers with a powerful and versatile tool. As the field continues to evolve, the principles embodied in this probe will undoubtedly inspire the development of even more sophisticated reagents for the exploration of the molecular intricacies of life.

Diverse Applications in Contemporary Biological Research

Global Proteome Profiling and Interactome Mapping

Photo-affinity labeling (PAL) combined with chemical proteomics is a powerful strategy for the unbiased characterization of protein interactions directly within complex biological systems. biorxiv.org Probes like Diazo Biotin-PEG3-Alkyne are central to this approach. They are designed with three key features: a recognition element to interact with specific protein subsets, a reactive group for covalent capture, and a reporter tag for detection and enrichment. nih.gov In this context, the diazirine serves as the photoreactive group, and the biotin (B1667282) serves as the reporter tag for enrichment.

The general workflow involves incubating cells or cell lysates with a chemical probe that incorporates the this compound moiety. biorxiv.org Upon UV irradiation, the diazirine group is activated, forming a covalent bond with any protein in close proximity, thus capturing even transient or weak interactions. plos.orgnsf.gov Following cell lysis, the biotinylated protein complexes are captured on streptavidin-coated affinity beads. cd-bioparticles.net After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry, providing a snapshot of the protein interactome.

Functional MoietyRole in Photo-Affinity Labeling (PAL)Mechanism of Action
Diazirine Photo-Crosslinking AgentUpon UV activation (~350 nm), releases N₂ gas to form a highly reactive carbene intermediate that covalently inserts into adjacent C-H or heteroatom-H bonds of interacting proteins. axispharm.com
Biotin Affinity TagExhibits extremely high affinity for streptavidin, enabling the selective enrichment and isolation of probe-labeled proteins and their binding partners from complex mixtures. nih.gov
PEG3-Alkyne Linker and Bioorthogonal HandleThe hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the terminal alkyne allows for conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as click chemistry. cd-bioparticles.netbroadpharm.comcreative-biolabs.com

A primary application of this compound is in the identification of the protein targets of small molecules, such as drugs or natural products. nih.gov In this "compound-centric" approach, the small molecule of interest is chemically modified to include the this compound probe. This modified compound retains its ability to bind to its native protein targets. When introduced into a cellular environment, it acts as a bait to find its binding partners.

Upon photo-crosslinking and affinity purification, the specific proteins that bind to the small molecule are isolated and identified. This method is crucial for understanding a drug's mechanism of action, identifying off-target effects, and discovering novel therapeutic targets. For instance, a probe based on the natural product oleanolic acid was used to identify its target protein, demonstrating the utility of this approach. nih.gov

Beyond validating known interactions, PAL with probes like this compound is instrumental in discovery-based proteomics for mapping previously unknown protein-protein interactions. nih.gov Fully-functionalized probes featuring a diazirine and an alkyne handle (which is then "clicked" to an azide-biotin tag) have been used to map thousands of reversible fragment-protein interactions directly in living cells. nih.gov This allows researchers to create large-scale maps of a cell's "interactome," revealing the complex networks that govern cellular processes. Proximity-based labeling techniques, in general, are a cornerstone for mapping the spatial organization of proteins within the cell. princeton.edu By tethering the photoreactive probe to a specific protein of interest, researchers can identify its neighbors, providing critical insights into the composition of protein complexes and subcellular structures.

Elucidating Protein-Ligand Interactions

Studies of Post-Translational Modifications (PTMs)

This compound also serves as a critical detection reagent in the study of post-translational modifications (PTMs) through bioorthogonal chemistry. thermofisher.com In this strategy, cells are cultured with metabolic precursors that are chemically modified with an azide (B81097) group. thermofisher.com These "azido-precursors" are incorporated into biomolecules like proteins and lipids through the cell's natural metabolic pathways. thermofisher.commdpi.com The proteome thus becomes tagged with azide handles at the sites of specific PTMs.

Following metabolic labeling, cell lysates are treated with this compound. The alkyne group on the probe reacts specifically with the azide-tagged biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". medchemexpress.commedchemexpress.com This reaction attaches a biotin tag to the modified proteins, enabling their enrichment and subsequent identification by mass spectrometry. This two-step labeling strategy allows for the sensitive and specific analysis of various PTMs. biorxiv.org

PTM TypeAzide-Modified Precursor ExampleBiological Process Investigated
Glycosylation Tetraacetylated N-azidoacetylgalactosamine (Ac₄GalNAz)Used to identify O-linked glycoproteins. thermofisher.com
Glycosylation Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz)Used to identify sialic acid-modified glycoproteins. thermofisher.com
Protein Synthesis L-azidohomoalanine (AHA)An analog of methionine, used to label newly synthesized proteins. thermofisher.com
Fatty Acylation Azido-palmitic acid or Azido-myristic acidUsed to identify proteins modified with lipids (lipidation). thermofisher.combiorxiv.org
Isoprenylation Azido-farnesyl alcoholUsed to identify isoprenylated proteins. thermofisher.com

Glycosylation is a ubiquitous and complex PTM involved in protein folding, signaling, and cell-cell recognition. To study it, cells can be fed azido-sugars, such as tetraacetylated N-azidoacetylgalactosamine (Ac₄GalNAz), which are metabolically incorporated into glycans. thermofisher.commdpi.com Using a biotin-alkyne probe, researchers can then selectively tag and enrich these azide-labeled glycoproteins. biorxiv.org This approach allows for the specific identification of glycosylated proteins from a complex mixture, facilitating a deeper understanding of the glycoproteome in health and disease. biorxiv.org

Lipidation, the covalent attachment of fatty acids to proteins, plays a key role in protein trafficking, membrane association, and signaling. Similar to glycosylation studies, lipidation can be probed using fatty acid analogs containing an azide group, such as azido-palmitic acid. thermofisher.combiorxiv.org These are incorporated into proteins by cellular enzymes. The subsequent click reaction with this compound allows for the biotinylation and enrichment of the lipid-modified proteome. nih.gov This technique has been successfully used to profile protein fatty acylation and other lipid modifications, revealing new insights into metabolic pathways and signaling cascades. biorxiv.orgnih.govfrontiersin.org

Labeling and Enrichment of Glycosylated Proteins

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently described as a PROTAC linker, highlighting its utility in the development of this new class of therapeutic agents. medchemexpress.commedchemexpress.comtargetmol.commolnova.com PROTACs are heterobifunctional molecules that consist of a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. invivochem.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While the this compound is not typically part of the final therapeutic PROTAC molecule, it serves as an indispensable chemical probe during the research and development phase. scienceopen.comnih.gov Its trifunctional nature is leveraged to validate targets and elucidate the mechanism of action of new PROTACs.

The process often involves attaching the PROTAC's target-binding warhead to a probe like this compound. This creates a photo-affinity version of the warhead that can be used to:

Confirm Target Engagement: Demonstrate that the warhead binds to its intended protein target within the complex environment of a living cell. biorxiv.org

Identify Off-Targets: Uncover unintended binding partners of the warhead, which is crucial for assessing potential toxicity.

Discover New Targets: Use a warhead with an unknown mechanism to pull down its binding partners, thereby identifying new proteins that can be targeted for degradation. scienceopen.comnih.gov

A notable example of this strategy is the development of "photo-lenalidomide," a probe based on a known E3 ligase recruiter. This probe, containing a photo-affinity label (diazirine) and an enrichment handle, was used to successfully identify protein partners and characterize the ternary complexes induced by the parent molecule. biorxiv.org

Application in PROTAC R&DRole of this compound ProbeObjective
Target Identification The probe is attached to a bioactive molecule (potential warhead) with unknown targets.To use photo-crosslinking and biotin-enrichment to pull down and identify novel protein targets for degradation. scienceopen.comnih.gov
Target Validation The probe is attached to a known PROTAC warhead.To confirm direct, covalent binding to the intended protein of interest in a cellular context, validating the warhead's specificity. biorxiv.org
Ternary Complex Analysis The probe is attached to either the warhead or the E3 ligase ligand.To capture and identify members of the Target-PROTAC-E3 Ligase complex, confirming the PROTAC's mechanism of action. biorxiv.org

Design of Linkers for E3 Ligase and Target Protein Recruitment

Nucleic Acid and Glycan Probing

The principles of bioorthogonal chemistry that make this compound a valuable tool in proteomics also extend to the study of other major classes of biomolecules, including nucleic acids and glycans. Metabolic labeling with modified nucleosides or sugars that contain an azide group allows for their subsequent detection and enrichment using alkyne-functionalized probes.

While direct studies specifically citing this compound for nucleic acid and glycan probing are less common, the individual components of the molecule are widely used in these applications. For instance, alkyne-modified biotin reagents are used to label azide-containing biomolecules. sigmaaldrich.com The copper-catalyzed click reaction is a standard method for attaching biotin to modified DNA and glycans for subsequent analysis. sigmaaldrich.com DNA-based carbohydrate biochips have been developed using DNA-directed immobilization, which can involve click chemistry for the conjugation of glycans. researchgate.net The cleavable nature of the diazo linker would be a valuable addition to such workflows, facilitating the analysis of captured nucleic acids or glycans.

Advancements in Molecular Imaging Probe Design

Molecular imaging aims to visualize biological processes at the molecular and cellular levels. The development of sophisticated imaging probes is central to this field, and the properties of this compound make it a candidate for incorporation into such probes.

The alkyne group can be used to click-conjugate the molecule to a fluorescent dye or other imaging agent that has been modified with an azide. bioglyco.com The biotin component can be used for signal amplification strategies or for targeted delivery to cells expressing streptavidin. Furthermore, the cleavable diazo linker provides a mechanism for "turn-on" fluorescence or for the controlled release of an imaging agent at a specific location or time, a desirable feature for advanced imaging probes. cd-bioparticles.net While specific imaging probes based on the complete this compound molecule are not yet widely reported, the combination of bioorthogonality, cleavability, and an affinity tag in a single, soluble molecule presents a versatile platform for the future design of innovative molecular imaging tools. bioglyco.comcd-bioparticles.net

Theoretical and Mechanistic Insights into Diazo Biotin Peg3 Alkyne Chemistry

Computational Studies on Diazo Photochemistry

The diazo group is the linchpin of this molecule's photo-crosslinking capability. Upon irradiation with UV light, it expels nitrogen gas to generate a highly reactive carbene intermediate. Computational chemistry provides profound insights into this process, predicting the formation of key intermediates and mapping the energetic landscapes of subsequent reactions.

Photolysis of diazo compounds is a gateway to carbene chemistry. Computational studies, often employing Density Functional Theory (DFT) and multiconfigurational methods, have been instrumental in dissecting the initial steps of this transformation. Upon absorbing a photon, the diazo compound is promoted to an excited singlet state (S1). From here, the molecule can follow several pathways.

The primary and most studied pathway involves the rapid elimination of a nitrogen molecule (N₂) to form a singlet carbene. researchgate.net This process is often ultrafast, occurring on a sub-picosecond timescale. rsc.org Theoretical models can predict the feasibility of this nitrogen loss and the electronic structure of the resulting carbene. For many diazo compounds, computational analysis shows that the formation of the singlet carbene is a low-barrier, highly favorable process from the excited state. researchgate.net

Alternatively, under certain conditions, a triplet carbene can be formed. The singlet-triplet energy splitting of the carbene is a critical parameter that can be calculated computationally. nih.gov This energy gap is significantly influenced by the carbene's substituents. Computational studies reveal that introducing certain electron-donating or -withdrawing groups can alter this splitting, thereby controlling the spin state and subsequent reactivity of the carbene intermediate. nih.gov Some studies have shown that the choice of solvent can also dictate the reaction pathway, either leading to carbene formation or an alternative reduction of the diazo group. nih.gov

The formation of diazonium ions as intermediates in the photochemistry of diazoalkanes is less common but computationally plausible, particularly in the presence of protic solvents or acids where the carbene can be protonated.

Table 1: Computationally Predicted Intermediates from Diazoalkane Photolysis This table summarizes key reactive intermediates predicted by computational models following the photolysis of generic diazo compounds.

Precursor Method Predicted Intermediate(s) Key Findings Reference
Diazoalkanes DFT, CASSCF Singlet Carbene, Triplet Carbene Photolysis can lead to either singlet or triplet carbenes; electronic properties of substituents significantly affect the singlet-triplet energy splitting. nih.gov
Cyclic Diazo Imides DFT Triplet Carbene In dichloromethane (B109758) (DCM), a triplet carbene is formed, leading to C-H insertion. The reaction pathway is solvent-dependent. nih.gov
Diazoacetates DFT Singlet Carbene A singlet carbene is initially formed and can engage in direct protonation or enol formation depending on the environment. researchgate.net

Once a singlet α-keto carbene is formed from a precursor like a diazoketone, it can undergo the Wolff rearrangement to yield a ketene (B1206846). rsc.org This rearrangement is a cornerstone of synthetic chemistry and has been extensively modeled. Computational studies have explored the potential energy surfaces (PES) of this reaction, revealing that it can proceed through two main mechanisms: a concerted pathway or a stepwise pathway. researchgate.net

In the concerted pathway , the loss of nitrogen and the migration of the alkyl or aryl group occur simultaneously to form the ketene in a single transition state. rsc.org

In the stepwise pathway , the carbene is a true intermediate. From this carbene, the substituent migrates to the carbene carbon to form the ketene. researchgate.net Some computational models indicate that the stepwise mechanism proceeds via an oxirene (B85696) intermediate, although this is often a high-energy species.

DFT and other high-level calculations have been used to map the energy profiles for these competing pathways. researchgate.netd-nb.info These studies calculate the energy barriers (activation energies) for the transition states and the relative energies of the intermediates. For many systems, the calculations suggest that the stepwise pathway involving a diradical intermediate has a lower energy barrier than alternative routes. researchgate.netresearchgate.net The energy difference between the pathways can be small, and the dominant mechanism may depend on the specific structure of the diazoketone.

Table 2: Calculated Energy Barriers for Wolff Rearrangement Pathways This table presents representative computational data on the energy barriers for different steps in the Wolff and related rearrangements, illustrating the insights gained from theoretical models.

Reaction Step Computational Method Calculated Energy Barrier (kcal/mol) Finding Reference
Vinylogous Wolff Rearrangement (Step 2) M062X Lower barrier for pathway via diradical intermediate The pathway involving a diradical intermediate is more feasible than the one involving a bicyclo[2.1.0]pentanone intermediate. researchgate.net
Curtius Rearrangement (N₂ loss) DFT +69.1 (to form triplet nitrene) The triplet nitrene is calculated to be more stable than the singlet nitrene intermediate. rsc.org

Prediction of Carbene and Diazonium Ion Formation

Mechanistic Investigations of Click Chemistry Reactions

The terminal alkyne group on Diazo Biotin-PEG3-Alkyne is designed for conjugation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. Mechanistic studies, combining kinetic experiments and computational chemistry, have been vital for understanding its efficiency and selectivity.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer over the 1,5-isomer. wikipedia.org Mechanistic investigations using DFT have elucidated the origin of this selectivity.

In the absence of a copper catalyst, the thermal reaction between an azide (B81097) and an alkyne is slow and produces a mixture of 1,4- and 1,5-regioisomers, with similar high activation energies for both pathways. nih.govrsc.org The copper(I) catalyst fundamentally alters the reaction mechanism from a concerted process to a polar, stepwise one. nih.govrsc.org

The widely accepted mechanism involves the following key steps elucidated through computational modeling:

Formation of a Copper-Acetylide: The Cu(I) ion coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. nih.govnih.gov Some studies suggest that a dicopper acetylide species is the active catalytic entity. nih.gov

Coordination of the Azide: The azide then coordinates to the copper center, bringing the two reactive partners into close proximity. nih.gov

Cycloaddition and Ring Formation: The terminal nitrogen of the azide attacks the internal carbon of the alkyne. This step proceeds through a six-membered cupracycle intermediate. DFT calculations show that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. nih.gov This difference is attributed to more favorable orbital interactions and lower steric hindrance in the 1,4-pathway. nih.govrsc.org

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the 1,4-triazole product and regenerate the Cu(I) catalyst.

This detailed mechanistic understanding, heavily reliant on computational chemistry, explains the remarkable control over regioselectivity that makes the CuAAC reaction so robust. acs.org

The rate of the CuAAC reaction is profoundly influenced by the nature of the copper catalyst, the presence and type of ligands, and the solvent system.

Catalyst and Ligands: While Cu(I) salts like CuI or CuBr can be used directly in organic solvents, the catalyst is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.org The kinetics of the reaction can be dramatically accelerated by the use of chelating ligands. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) stabilize the Cu(I) oxidation state against disproportionation and oxidation, increasing the effective concentration of the active catalyst. wiley-vch.de Kinetic studies have shown that the reaction rate can be tuned by the choice of ligand, with some "mixed" ligands providing fast catalysis across different solvent conditions. acs.org

Solvent: The CuAAC reaction is notable for its tolerance to a wide range of solvents, including organic solvents like THF and DMSO, as well as water and alcohol mixtures. wiley-vch.de The solvent can affect reaction kinetics by influencing the solubility of reagents and the stability of the catalytic species. organic-chemistry.org For instance, DFT calculations have shown that the initial coordination of Cu(I) to the alkyne is exothermic in water but slightly endothermic in acetonitrile, which aligns with the experimentally observed rate acceleration in aqueous media. organic-chemistry.org The choice of solvent can also be critical in base-catalyzed click reactions, such as thiol-epoxy reactions, where the solvent polarity can alter the reaction mechanism and rate-determining step. rsc.org

Table 3: Factors Influencing CuAAC Reaction Kinetics This table summarizes key factors that modulate the rate of the copper-catalyzed azide-alkyne cycloaddition, based on mechanistic and kinetic studies.

Factor Effect on Kinetics Mechanistic Rationale Reference
Copper(I) Catalyst Essential for catalysis Lowers the activation barrier and transforms the reaction into a stepwise, regioselective process. wikipedia.orgnih.gov
Accelerating Ligands (e.g., TBTA) Significantly increases reaction rate Stabilizes the Cu(I) oxidation state, prevents catalyst degradation, and can facilitate the formation of a more active dinuclear copper species. wiley-vch.deacs.org
Solvent Modulates reaction rate Affects reagent solubility and the stability/activity of the catalytic complex. Aqueous environments can accelerate the reaction. organic-chemistry.orgwiley-vch.de

| Base (e.g., DIPEA) | Often required in organic solvents | Facilitates the deprotonation of the terminal alkyne to form the crucial copper-acetylide intermediate. | wiley-vch.de |

Understanding Regioselectivity in Triazole Formation

Structure-Activity Relationships (SAR) in Probe Design

The design of a trifunctional probe like this compound is guided by structure-activity relationship (SAR) principles, where each component is optimized for its specific role without compromising the function of the others.

Biotin (B1667282) Moiety: This serves as the high-affinity recognition element. Its structure is conserved to maintain the exceptionally strong and specific interaction with avidin (B1170675) and streptavidin, which is fundamental for the detection and enrichment of labeled biomolecules. kyoto-u.ac.jp

Alkyne Handle: The terminal alkyne is the bioorthogonal reactive group for the CuAAC reaction. Its key advantage, as revealed by its widespread use in activity-based protein profiling (ABPP), is its small size. mdpi.com A small, sterically inconspicuous alkyne is less likely to interfere with the parent molecule's biological activity or binding to its target protein compared to bulkier tags like a pre-attached biotin or fluorophore. mdpi.comrsc.org This minimizes perturbation, ensuring that the probe's binding profile accurately reflects that of the parent compound.

PEG Linker: The PEG3 (polyethylene glycol) linker is not merely a spacer; it is a critical design element. SAR studies on various chemical probes have demonstrated the importance of the linker. kyoto-u.ac.jp

Spatial Separation: The linker physically separates the bulky biotin tag from the core molecule. This separation is crucial to prevent the biotin from sterically hindering the interaction of the diazo group (or the parent scaffold) with its biological target. Conversely, it ensures that after the probe has covalently attached to its target, the biotin remains accessible for binding to streptavidin. lumiprobe.com

The careful integration of these three components—based on established SAR—yields a probe where the photoreactive group can covalently label a target, the small alkyne handle allows for subsequent detection without initial interference, and the biotin tag, held at a distance by the PEG linker, enables robust purification and identification. kyoto-u.ac.jpnih.gov

Influence of Linker Length and Rigidity on Biological Interactions

The linker connecting the biotin moiety to the reactive group plays a crucial role in the functionality of biotinylated probes. Its length and flexibility can significantly impact biological interactions, such as binding to target proteins and subsequent detection or purification.

The PEG3 linker in this compound provides a flexible and hydrophilic spacer. This hydrophilicity is important for maintaining the solubility of the probe and the labeled biomolecules in aqueous biological environments. creative-biolabs.comdcchemicals.combroadpharm.com The length of the linker is a critical parameter that can influence the accessibility of both the biotin and the alkyne groups. A linker that is too short may cause steric hindrance, preventing the bulky streptavidin protein from binding efficiently to the biotin once the probe is attached to a target molecule. Conversely, an excessively long linker might lead to undesirable non-specific interactions or adopt conformations that are unfavorable for binding.

Research on other biotinylated probes has demonstrated the importance of optimizing linker length. For instance, a study on biotinylated OSW-1 probes with varying PEG linker lengths (from PEG2 to PEG5) found that while all probes showed similar cytotoxicity, the probe with a PEG5 linker (25 atoms, 28 Å) was most effective in enriching target proteins in affinity pulldown assays. nih.govresearchgate.net This suggests that a longer linker can improve the efficiency of capturing target proteins. nih.govresearchgate.net Another study using lipid bilayers showed that PEG linkers of different lengths (PEG2 and PEG11) influenced the binding of avidin, with the shorter PEG2 linker leading to higher avidin binding at lower concentrations. rsc.org

The flexibility of the PEG linker allows the biotin moiety to orient itself favorably for interaction with the deep binding pocket of streptavidin. beilstein-journals.org However, in some applications, a more rigid linker might be desirable to maintain a specific distance and orientation between the biotin and the target molecule. The choice between a flexible and a rigid linker depends on the specific application and the nature of the biological system being studied.

Table 2: Comparison of Different Linker Types in Biotin Probes

Linker Type Key Characteristics Impact on Biological Interactions
Short Alkyl Chains Rigid, less soluble May cause steric hindrance, potentially reducing binding affinity. nih.gov
Polyethylene (B3416737) Glycol (PEG) Flexible, hydrophilic Improves water solubility and reduces non-specific binding. creative-biolabs.comdcchemicals.combroadpharm.com Linker length needs to be optimized for specific applications. nih.govresearchgate.netrsc.org

| Cleavable Linkers (e.g., Disulfide, Diazo) | Contain a selectively cleavable bond | Allows for the release of captured biomolecules under specific conditions. bioglyco.comcreative-biolabs.combroadpharm.comnih.gov |

Optimizing Functional Group Positioning for Enhanced Reactivity and Selectivity

The strategic placement of the functional groups—biotin, the cleavable diazo linker, and the reactive alkyne—is fundamental to the design and efficacy of this compound. The terminal alkyne is positioned for optimal reactivity in copper-catalyzed click chemistry reactions with azide-modified biomolecules. creative-biolabs.commedchemexpress.commedchemexpress.eu This bioorthogonal reaction is highly specific and efficient, allowing for the selective labeling of target molecules even in complex biological mixtures. thermofisher.com

The positioning of the biotin group at the other end of the PEG linker ensures that it is accessible for binding to streptavidin after the probe has been conjugated to its target. beilstein-journals.org The spatial separation provided by the PEG linker minimizes the risk that the large streptavidin molecule will interfere with the interaction between the probe and its target protein. nih.gov

The diazo linkage, which allows for cleavability, is strategically placed within the linker. bioglyco.comaxispharm.com This positioning is critical as it allows for the entire biotin-streptavidin complex to be removed, leaving the target molecule with only a small residual tag after cleavage. nih.gov This is particularly important in proteomics studies where minimizing the size of the modification on the identified protein is desirable for mass spectrometry analysis. nih.gov

The design of such probes often involves a trade-off between reactivity, selectivity, and the potential for the probe itself to interfere with the biological process being studied. For example, while a bulky biotin group is excellent for affinity purification, it can sometimes reduce the potency or alter the biological activity of the molecule it is attached to. mdpi.com The use of a smaller alkyne "handle" for the initial reaction, followed by the "clicking" on of the biotin-azide, is a strategy to circumvent this issue. mdpi.com

Research has shown that the precise spatial arrangement of functional groups on a surface can significantly enhance biomolecular interactions. rsc.org While this compound is a solution-phase reagent, the principles of optimizing spatial positioning to maximize binding and reactivity are equally applicable. The PEG3 linker in this molecule provides a defined spacing that has been empirically found to be effective for many applications, though as with linker length, the optimal positioning can be context-dependent.

Challenges and Future Perspectives in Multifunctional Probe Research

Overcoming Methodological Limitations in Complex Biological Systems

The transition from simple in vitro systems to the complexity of live cells or whole organisms presents significant hurdles for chemical probes. The intricate and crowded cellular environment can impede probe performance, leading to ambiguous or misleading results.

A primary challenge in photoaffinity labeling (PAL) is the mitigation of non-specific binding and background signals. nih.gov The highly reactive species generated upon photo-activation, such as carbenes from diazirines, can react indiscriminately with nearby molecules, including abundant non-target proteins or even water molecules. nih.gov

Several factors contribute to non-specific labeling:

Probe Concentration and Stability: Higher probe concentrations can lead to increased off-target interactions. Furthermore, the stability of the probe in the dark is crucial; premature degradation or reaction can contribute to background noise. researchgate.net Diazirines are generally favored over other photophores like benzophenones and aryl azides due to their smaller size and the fact that the generated carbene is readily quenched by water, which can paradoxically reduce non-specific labeling by limiting its diffusion distance. nih.govrsc.orgrsc.org

Reaction Intermediates: Upon irradiation, diazirines can isomerize to a linear diazo compound. nih.gov This diazo intermediate is less reactive but can still participate in "pseudo-carbene" labeling, particularly with acidic residues, contributing to a different profile of non-specific labeling. thieme-connect.comresearchgate.net

Click Chemistry Artifacts: The bioorthogonal ligation step, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can also be a source of background. nih.gov Excess alkyne-probe can react with protein nucleophiles, and contaminants can be non-specifically captured during the biotin-streptavidin enrichment process. researchgate.netnih.gov

Strategies for Minimization:

Competition Experiments: A standard control involves co-incubation with an unmodified parent ligand to outcompete the probe for the specific binding site, thus confirming target-specific interactions. nih.gov

Optimizing Reaction Conditions: Reducing the concentration of the reporter tag (e.g., biotin-azide) and the total protein concentration during the click reaction can lower background labeling. nih.gov

Probe Design: Incorporating trifluoromethylphenyl diazirines can reduce non-specific labeling via the diazo intermediate. jst.go.jp "Minimalist" linkers that integrate the diazirine and alkyne into a compact unit can improve labeling properties by reducing steric hindrance. rsc.org

For a probe to identify intracellular targets, it must efficiently cross the cell membrane. The physicochemical properties of the probe, including its size, polarity, and charge, govern its permeability. researchgate.net Multifunctional probes are often large and can possess polar functional groups, which inherently limits their passive diffusion across the lipid bilayer. acs.org

Impact of Linkers: The linker component, such as the PEG3 moiety in Diazo Biotin-PEG3-Alkyne, plays a critical role. While PEGylation can enhance aqueous solubility, it can also decrease permeability. unc.edu Studies on Proteolysis Targeting Chimeras (PROTACs), which share structural similarities with multifunctional probes, have shown that shorter linkers often result in more permeable compounds. acs.org However, the relationship is not always straightforward, as some alkyl linkers may perform worse than short PEG linkers. acs.org

Two-Step Labeling Strategy: To circumvent permeability issues, a two-step labeling approach is often employed. A smaller, more permeable probe containing only the photo-activatable group and the alkyne handle is introduced to the cells first. After covalent labeling and removal of excess probe, a cell-impermeable azide-tagged reporter (like biotin-azide) is added to the cell lysate for ligation and enrichment. rsc.org This strategy ensures that only intracellularly cross-linked targets are subsequently tagged.

Future efforts in this area focus on developing novel delivery strategies and designing probes with optimized physicochemical properties, potentially using computational models to predict permeability. mdpi.com

Minimizing Non-Specific Labeling and Background Signals

Advancements in Probe Specificity and Reactivity

The effectiveness of a photoaffinity probe is determined by the properties of its photoreactive group. Current research aims to fine-tune these properties for greater control and efficiency.

The ideal photophore should be stable in the dark but highly reactive upon irradiation at a specific wavelength, preferably one that minimizes cellular damage (i.e., long-wavelength UV or visible light). nomuraresearchgroup.com

Quantum Yield: The quantum yield—the efficiency of converting absorbed light into the desired reactive species—is often fractional for diazirines, meaning not every absorbed photon leads to a successful cross-linking event. thieme-connect.com This can necessitate longer irradiation times, which increases the risk of photodamage to cells and can elevate non-specific labeling. rsc.org

Activation Wavelength: Standard diazirines are activated around 350-365 nm, a range that can still be harmful to living cells and has limited tissue penetration. jst.go.jprsc.org A major goal is to develop photophores that can be activated by longer-wavelength light. Recent breakthroughs include reconceptualizing the diazirine's electronic structure to allow conjugation with chromophores, enabling activation with light above 450 nm and even two-photon activation with near-IR light, which offers the potential for deep-tissue labeling. rsc.org

Novel Photophores: Research into alternative photoreactive groups is ongoing. For instance, acyl silanes have emerged as a new class of photoaffinity warheads that rearrange upon UV exposure (350–420 nm) to generate reactive carbenes, offering a potentially complementary reactivity profile to diazirines. nomuraresearchgroup.comrsc.org

Table 1: Comparison of Common Photoreactive Groups

Feature Aryl Azides Benzophenones Diazirines
Generated Species Nitrene Triplet Diradical Carbene
Activation λ (nm) 280-320 350-360 350-380
Reactivity High Moderate (prefers C-H insertion) Very High (less selective)
Key Advantage Historically significant Stable, less quenched by water Small size, rapid reaction

| Key Disadvantage | Rearrangement to less reactive species | Bulky, long irradiation times | Isomerization to diazo intermediate |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wur.nl The alkyne handle in this compound is designed for such reactions.

Beyond CuAAC: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is robust and widely used, the cytotoxicity of copper has limited some in vivo applications. nih.gov This has spurred the development of copper-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes. wur.nl However, cyclooctynes can be lipophilic, leading to non-specific binding. wur.nl

New Reaction Pairs: The search for novel bioorthogonal pairs is a vibrant area of research. The goal is to create a toolkit of mutually orthogonal reactions that can be used simultaneously to track multiple targets. acs.org Examples include inverse-electron-demand Diels-Alder reactions between tetrazines and strained alkenes (like trans-cyclooctene (B1233481) or cyclopropene), and photoclick reactions that are triggered by light. rsc.orgnih.gov Developing new water-soluble and highly reactive strained alkynes is also a key objective. wur.nl

Engineering Improved Photo-Reactivity and Quantum Yield

Novel Applications and Design Innovations

The integration of multiple functionalities into a single probe opens up new avenues for biological discovery. Researchers are continuously innovating probe design to answer more complex biological questions.

Inducible Probes: A significant innovation is the design of "inducible" probes that are activated in situ by a specific biological trigger. acs.org For example, a probe might be "caged" in an inactive state until a specific enzyme cleaves the caging group, releasing the active warhead. This adds a layer of specificity, ensuring the probe is only reactive in the desired cellular compartment or in the presence of a particular enzymatic activity. acs.org

Multifunctional Imaging: Probes are being designed for more than just identification. For example, photoswitchable fluorescent probes can be used for super-resolution imaging, allowing visualization of protein interactions at a resolution beyond the diffraction limit of light. acs.org Other probes are designed to simultaneously report on multiple parameters, such as the presence of two different analytes or changes in the microenvironment (e.g., viscosity or polarity). acs.orgtandfonline.com

PROTAC Elaboration: The "clickable" alkyne handle provides a versatile point for synthetic elaboration. Activity-based probes with alkyne tags have been readily converted into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. nih.gov This demonstrates how a single probe can serve as a platform for both target identification and the development of therapeutic modalities.

Future research will likely focus on creating "smart" probes that can perform increasingly complex, pre-programmed tasks within a cell, combining targeting, sensing, reporting, and therapeutic action into a single molecular entity. tandfonline.com

Integration with Multi-Modal Sensing Platforms

A significant challenge in probe research is the development of robust multi-modal sensing platforms, which combine two or more detection methods to enhance sensitivity, specificity, and the richness of data. This compound is well-suited for such applications due to its distinct functional ends.

The terminal alkyne group allows for the covalent attachment of the probe to azide-modified surfaces, such as carbon or gold electrodes, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. medchemexpress.comresearchgate.net This enables the creation of electrochemical biosensors. For instance, researchers have demonstrated the functionalization of electrode surfaces by electrografting with azide-containing molecules, which can then be "clicked" with alkyne-bearing probes like biotin (B1667282) derivatives. researchgate.netmdpi.com

Once the this compound probe is immobilized on a sensor surface, the biotin moiety becomes available for interaction. This allows for a secondary mode of detection or signal amplification. For example, streptavidin conjugated to a fluorescent dye or a redox-active enzyme can be introduced, creating a dual electrochemical and optical sensing system. The high affinity of the biotin-streptavidin interaction ensures a stable and specific signal. smolecule.com

Furthermore, the cleavable diazo linker adds another layer of control. Treatment with a mild reducing agent like sodium dithionite (B78146) severs the bond, releasing the captured biomolecules from the streptavidin-biotin complex. bioglyco.commedkoo.comcreative-biolabs.com This feature is invaluable for platforms designed for sequential analysis, where a captured analyte needs to be recovered for further characterization by methods such as mass spectrometry. The integration of these features in a single probe facilitates the design of sophisticated platforms capable of detecting and analyzing biomolecules with high fidelity.

Table 1: Research Findings on Functionalizing Surfaces with Biotin-Alkyne Probes

Research Focus Key Technique(s) Platform/Surface Outcome Citation
Electrochemical Functionalization Diazonium electrografting, CuAAC Carbon Electrodes Covalent immobilization of alkyne-terminated biotin for creating a versatile platform for click chemistry. researchgate.net
Electrochemical Biosensors Self-assembled monolayers, CuAAC Gold Electrodes Grafting of an azide-PEG3-biotin derivative for protein immobilization and detection. mdpi.com

Rational Design for Precision Chemical Biology Tools

The structure of this compound is a clear example of rational design, where each component is deliberately chosen to perform a specific function, resulting in a highly versatile and precise chemical biology tool. smolecule.com This modular design allows for its application in a variety of complex biological contexts, including proteomics and the development of targeted therapeutics. smolecule.comchemimpex.com

Key Design Features:

Terminal Alkyne: This group serves as a bioorthogonal handle. It remains inert to most biological functional groups but reacts selectively with azides via click chemistry. smolecule.comacs.org This allows for the precise and stable labeling of azide-modified proteins, nucleic acids, or other biomolecules within complex biological mixtures. medchemexpress.com

Biotin Moiety: Biotin's exceptionally strong and specific interaction with streptavidin is leveraged for affinity-based applications. smolecule.com This includes the purification of labeled biomolecules, their immobilization on streptavidin-coated surfaces, and their detection using streptavidin-conjugated reporters.

PEG3 Spacer: The short polyethylene (B3416737) glycol linker enhances the water solubility of the entire molecule, which is crucial for its use in aqueous biological buffers. medkoo.comcreative-biolabs.com It also acts as a flexible spacer, minimizing steric hindrance between the biotin group and the labeled biomolecule, thereby ensuring that both can interact effectively with their respective partners (streptavidin and the target's biological interactors).

Cleavable Diazo Linker: This is a critical feature for applications requiring the recovery of labeled molecules after capture. Unlike the near-irreversible biotin-streptavidin bond, the diazo group can be cleaved under mild conditions with sodium dithionite. bioglyco.commedkoo.com This enables the controlled release of the target molecule from the affinity matrix, facilitating downstream analysis.

A prominent application showcasing this rational design is its use as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. targetmol.commedchemexpress.com The click-compatible alkyne end of this compound allows for its easy incorporation into a PROTAC structure, while the biotin handle can be used for purification, detection, and mechanistic studies of the resulting chimera.

Table 2: Properties and Applications of this compound

Property Function Application Area Citation
Molecular Formula C₃₉H₅₃N₇O₉S Chemical Identification smolecule.combioglyco.com
Molecular Weight ~795.95 g/mol Characterization smolecule.commedkoo.comaxispharm.com
Alkyne Group Bioorthogonal conjugation via click chemistry Labeling of azide-tagged biomolecules medchemexpress.commedchemexpress.com
Biotin Group High-affinity binding to streptavidin Affinity purification, detection, imaging smolecule.comchemimpex.com
Diazo Linker Cleavage with sodium dithionite Controlled release of captured molecules bioglyco.commedkoo.comcreative-biolabs.com
PEG3 Spacer Increases hydrophilicity and provides spacing Improving solubility and reducing steric hindrance medkoo.comaxispharm.com

| PROTAC Linker | Component in the synthesis of PROTACs | Targeted protein degradation | medchemexpress.comtargetmol.commedchemexpress.com |

The thoughtful combination of these functionalities in this compound provides researchers with a powerful tool to label, capture, and release biomolecules of interest, paving the way for new discoveries in complex biological processes.

Q & A

Q. Table 1. Optimized Reaction Conditions for CuAAC Using this compound

ParameterRecommended ValueNotes
Cu(I) SourceTBTA + CuSO₄/NaAscReduces Cu-induced toxicity
Reaction Time2–4 hrs (RT)Prolonged incubation → side reactions
SolventPBS + 10% DMSOMaintains protein solubility
Post-Reaction CleanupSize-exclusion chromatography (SEC)Removes unreacted alkyne

Q. Table 2. Troubleshooting Common Issues in PROTAC Synthesis

IssueSolutionValidation Method
Low Degradation EfficiencyAdjust PEG3 spacer length (test 3–6 ethylene glycol units)Cellular ubiquitination assay
Off-Target BindingIntroduce steric hindrance (e.g., methyl groups on linker)SPR or ITC binding assays

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Diazo Biotin-PEG3-Alkyne

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